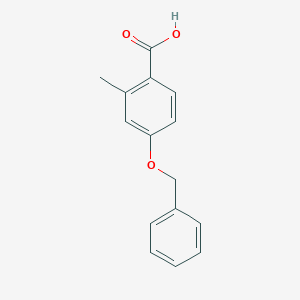

4-(Benzyloxy)-2-methylbenzoic acid

Übersicht

Beschreibung

4-(Benzyloxy)-2-methylbenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 4-position and a methyl group (-CH₃) at the 2-position of the aromatic ring. This structural motif confers unique physicochemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. For example, similar benzoic acid derivatives, such as 4-((6-(acryloyloxy)hexyl)oxy)-2-methylbenzoic acid, are synthesized via Yamaguchi esterification to overcome steric hindrance from the carboxylic acid group, achieving moderate yields .

Substituted benzoic acids are frequently explored as enzyme inhibitors; for instance, structurally related benzyl carbamate derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), albeit with varying efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rolicyprine can be synthesized through a reaction involving N-Boc-O-tosyl hydroxylamine or N-Boc-O-mesyl hydroxylamine in an organic solvent at temperatures between 0 to 20 degrees Celsius, under the action of N-methyl morpholine. The intermediate product, N-Boc-O-cyclopropylhydrazine, undergoes a deprotection reaction with an aqueous solution of hydrogen chloride to remove the Boc protecting group, resulting in cyclopropylhydrazine hydrochloride .

Industrial Production Methods: The method described above is suitable for industrial production due to its mild operation conditions, simplicity, and convenience. It also offers a good application prospect by reducing costs and improving yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rolicyprin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Normalerweise beinhaltet sie Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Üblicherweise werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Beinhaltet oft nucleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Natriumhydroxid oder Kaliumcyanid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Intermediate Use

The compound serves as an important intermediate in the synthesis of various organic molecules. Its benzyloxy group enhances its reactivity, making it suitable for further functionalization in the development of pharmaceuticals and agrochemicals. The compound can be synthesized through nucleophilic substitution reactions, typically involving the reaction of 2-methylbenzoic acid derivatives with benzyl alcohol under basic conditions .

Enzyme Interaction Studies

4-(Benzyloxy)-2-methylbenzoic acid has been utilized as a probe in biochemical assays to study enzyme interactions. Its structural similarity to natural substrates allows researchers to investigate enzyme mechanisms and identify potential inhibitors. This application is crucial for drug discovery processes, where understanding enzyme behavior can lead to the development of new therapeutics .

Pharmacological Potential

Research indicates that derivatives of this compound exhibit significant pharmacological activity. For instance, compounds derived from this scaffold have shown promise as PPARα agonists, which play a vital role in regulating lipid metabolism and glucose homeostasis. In vivo studies demonstrated that these derivatives could reduce retinal vascular leakage in diabetic models, suggesting potential applications in treating diabetic retinopathy .

Diabetic Retinopathy Model

A study involving streptozotocin-induced diabetic rats investigated the efficacy of a derivative of this compound. The results indicated a significant reduction in retinal vascular leakage compared to control groups, highlighting the compound's therapeutic potential without notable side effects like hepatomegaly .

Antiviral Activity

While direct testing on herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) has not been extensively conducted with this specific compound, related compounds have exhibited antiviral properties against these viruses. This opens avenues for further exploration of this compound derivatives as potential antiviral agents .

Summary Table of Applications

Wirkmechanismus

Rolicyprine exerts its effects primarily by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression. The compound must be biotransformed to become pharmacologically active .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The biological and chemical behavior of 4-(benzyloxy)-2-methylbenzoic acid is influenced by substituent positioning, electronic effects, and steric factors. Below is a comparative analysis with key analogs (Table 1):

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Differences and Implications

4-(Fluorosulfonyl)-2-methylbenzoic acid: The electron-withdrawing fluorosulfonyl group increases reactivity in nucleophilic substitutions, making it a versatile synthon for sulfonamide derivatives .

Synthetic Challenges :

- Introducing substituents post-cyclization (e.g., after forming a benzothiazine core) often leads to isomer mixtures, as seen in analogous systems . This underscores the advantage of pre-functionalizing starting materials, such as anthranilic acids, to ensure regioselectivity.

Biological Activity :

- Benzyl carbamate derivatives, like benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, exhibit ~28% BACE1 inhibition at 10 µM, suggesting that subtle structural modifications (e.g., carbamate vs. benzyloxy groups) significantly impact target engagement .

Biologische Aktivität

4-(Benzyloxy)-2-methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a benzyloxy group attached to a methyl-substituted benzoic acid, which may influence its solubility and interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are crucial in preventing oxidative stress-related cellular damage. For instance, studies on related benzoic acid derivatives have shown their capacity to scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

2. Antimicrobial Effects

The antimicrobial potential of benzoic acid derivatives has been well-documented. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes, leading to cell lysis and death .

| Microbial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

3. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a potential for therapeutic application in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical for the synthesis of inflammatory mediators .

- Regulation of Gene Expression : The compound may modulate the expression of genes involved in oxidative stress response and inflammation through transcription factor activation or inhibition.

Case Study 1: Antioxidant Efficacy

A study conducted on fibroblast cells revealed that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels. The findings indicated that this compound could enhance cellular antioxidant defenses by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against several pathogenic bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, with notable effectiveness against Staphylococcus aureus, suggesting its potential use as a natural preservative or therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the benzyloxy group in 4-(Benzyloxy)-2-methylbenzoic acid?

- Methodological Answer : The benzyloxy group is typically introduced via nucleophilic aromatic substitution or Mitsunobu reaction. For example, reacting 4-hydroxy-2-methylbenzoic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C. The reaction progress can be monitored via TLC, and purification involves recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the benzyloxy protons (δ 4.9–5.1 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm). The methyl group at position 2 appears as a singlet (δ 2.3–2.5 ppm).

- 13C NMR : The carbonyl carbon (C=O) resonates at δ 167–170 ppm, while the benzyloxy methylene carbon appears at δ 70–72 ppm.

- IR : Strong absorption bands for the carboxylic acid (2500–3300 cm⁻¹, broad O-H stretch) and ester/ether C-O (1250–1050 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]+) at m/z 256.3 (C₁₅H₁₄O₃) confirms molecular weight .

Advanced Research Questions

Q. How can Abraham solute descriptors be utilized to predict the solubility of this compound in non-aqueous solvents?

- Methodological Answer : The Abraham model uses solute descriptors (E , S , A , B , L ) to predict log solubility (log₁₀c₁). For structurally similar compounds like 2-methylbenzoic acid (log₁₀c₁,W = −2.06), parameters include S = 0.840 (polarity), A = 0.420 (hydrogen-bond acidity), B = 0.440 (hydrogen-bond basicity), and L = 4.677 (lipophilicity). Adjustments are made for the benzyloxy group, which increases L and reduces A . For example, in ethanol:

log₁₀c₁ = c + e·E + s·S + a·A + b·B + l·L

Use solvent-specific coefficients (e.g., ethanol: c = 0.577, e = 0.562, s = −1.054, a = −3.158, b = −4.829, l = 5.007) to compute solubility .

Q. How to resolve contradictions in reported solubility data of this compound derivatives across different studies?

- Methodological Answer :

Validate experimental conditions : Ensure consistent temperature, solvent purity, and equilibration time.

Apply consistency checks : Use the Abraham model to compare predicted vs. observed values. For example, discrepancies in alcohol solvents may arise from varying hydrogen-bond donor capacities.

Controlled replication : Repeat experiments using standardized protocols (e.g., IUPAC-NIST guidelines) and high-purity reagents.

Statistical analysis : Perform ANOVA or t-tests to assess significance of deviations .

Q. What strategies optimize the purification of this compound when dealing with low yields?

- Methodological Answer :

- Recrystallization : Use solvent systems with contrasting polarity (e.g., ethyl acetate/hexane or ethanol/water) based on solubility parameters (δ = 9.5–10.5 cal¹/²·cm⁻³/²).

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane). Monitor fractions via TLC (Rf = 0.3–0.5 in 10% EtOAc/hexane).

- Acid-Base Extraction : Dissolve crude product in NaOH (aq.), wash with ether to remove non-acidic impurities, then acidify with HCl to precipitate the pure compound .

Q. Biological and Pharmacological Research

Q. How does the benzyloxy group influence the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : The benzyloxy group enhances lipophilicity (logP ~2.8), improving membrane permeability. In kinase inhibition assays:

- Structure-Activity Relationship (SAR) : Modify the benzyloxy substituent (e.g., electron-withdrawing groups) to alter binding affinity.

- Docking Studies : Use software (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets. The methyl group at position 2 may sterically hinder non-specific binding.

- In vitro Validation : Test IC₅₀ values against target enzymes (e.g., COX-2) using fluorometric assays .

Eigenschaften

IUPAC Name |

2-methyl-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKFWANCNDKESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611292 | |

| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17819-91-9 | |

| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.